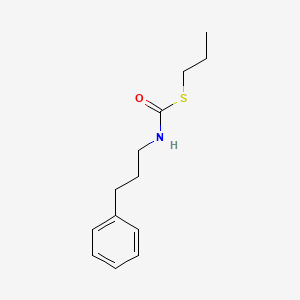
Carbamothioic acid, (3-phenylpropyl)-, S-propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamothioic acid, (3-phenylpropyl)-, S-propyl ester is an organic compound with the molecular formula C13H19NOS. It is a member of the carbamothioic acid esters, which are known for their diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of a phenylpropyl group attached to the carbamothioic acid moiety, with a propyl ester substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, (3-phenylpropyl)-, S-propyl ester typically involves the reaction of carbamothioic acid with 3-phenylpropyl alcohol in the presence of a suitable esterification agent. Common reagents used in this process include thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) as dehydrating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamothioic acid, (3-phenylpropyl)-, S-propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ester to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted esters and amides
Wissenschaftliche Forschungsanwendungen
Carbamothioic acid, (3-phenylpropyl)-, S-propyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of carbamothioic acid, (3-phenylpropyl)-, S-propyl ester involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its molecular targets may include enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved in its mechanism of action are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamothioic acid, phenylpropyl-, S-(1-methylethyl) ester
- Carbamothioic acid, phenylpropyl-, S-(1-methylbutyl) ester
Uniqueness
Carbamothioic acid, (3-phenylpropyl)-, S-propyl ester is unique due to its specific structural features, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
96009-54-0 |
|---|---|
Molekularformel |
C13H19NOS |
Molekulargewicht |
237.36 g/mol |
IUPAC-Name |
S-propyl N-(3-phenylpropyl)carbamothioate |
InChI |
InChI=1S/C13H19NOS/c1-2-11-16-13(15)14-10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,14,15) |
InChI-Schlüssel |
DECFPXDPTRSFTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC(=O)NCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


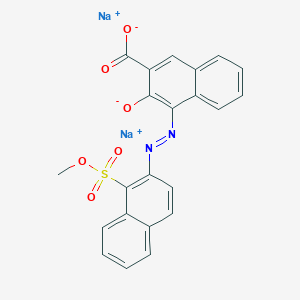
![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)
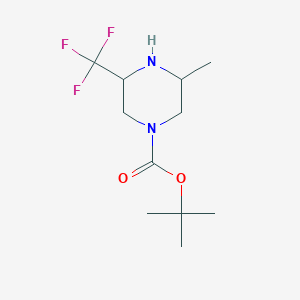

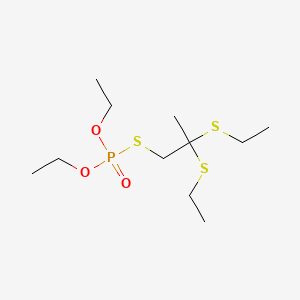
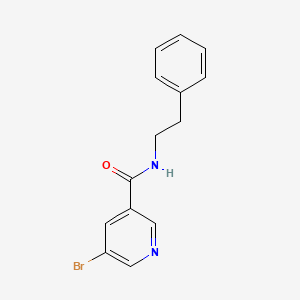
![2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169919.png)
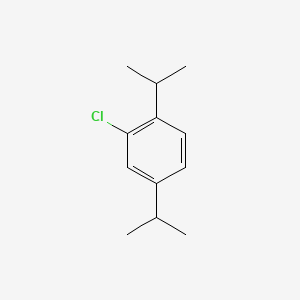
![3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14169941.png)
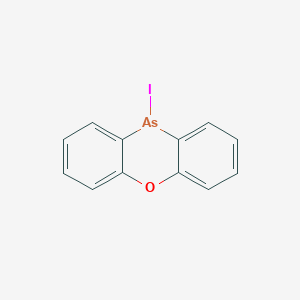


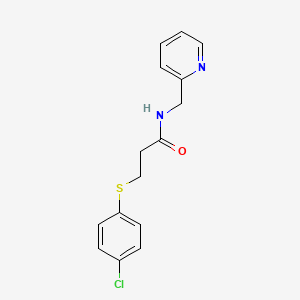
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14169983.png)
